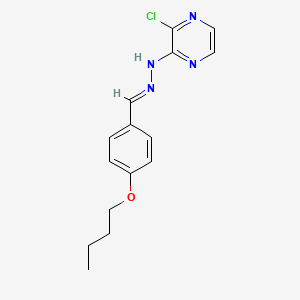![molecular formula C18H20N2O2S B5693621 N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea (AMPT) is a synthetic compound that has been widely used in scientific research to understand the role of dopamine in the brain. AMPT is a potent inhibitor of tyrosine hydroxylase (TH), the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By inhibiting TH, AMPT reduces the amount of dopamine available for release in the brain, allowing researchers to investigate the effects of dopamine depletion on behavior and physiology.
作用機序
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea works by inhibiting TH, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By reducing the amount of dopamine available for release in the brain, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea allows researchers to investigate the effects of dopamine depletion on behavior and physiology.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion has been shown to have a range of effects on behavior and physiology. For example, studies have found that N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can reduce the subjective experience of pleasure and reward, as well as impair cognitive function and motor coordination. N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been shown to alter the activity of other neurotransmitter systems, such as serotonin and norepinephrine.
実験室実験の利点と制限
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a useful tool for investigating the role of dopamine in behavior and physiology. Its ability to selectively deplete dopamine levels allows researchers to investigate the effects of dopamine on a range of processes. However, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has some limitations. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion is not a perfect model of dopamine dysfunction in disease states, as it does not replicate the complex changes that occur in the brain in these conditions.
将来の方向性
There are many future directions for research using N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. For example, studies could investigate the effects of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea on social behavior and decision-making, or explore the role of dopamine in the development of addiction. Additionally, research could investigate the effects of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea in combination with other drugs or treatments, or explore the potential therapeutic applications of N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea-induced dopamine depletion in conditions such as Parkinson's disease. Overall, N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a valuable tool for investigating the role of dopamine in behavior and physiology, and its continued use is likely to yield important insights into the workings of the brain.
合成法
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3-acetylphenyl isothiocyanate with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain pure N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea.
科学的研究の応用
N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been used extensively in scientific research to investigate the role of dopamine in various behaviors and physiological processes. For example, studies have used N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea to investigate the role of dopamine in reward processing, addiction, and mood disorders such as depression. N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has also been used to investigate the effects of dopamine depletion on motor function and cognition.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-13(21)15-7-5-8-16(12-15)20-18(23)19-11-10-14-6-3-4-9-17(14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRREYIKZKVHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)
![2-(4-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinazolinamine](/img/structure/B5693559.png)
![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5693581.png)
![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)
![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)
![1-[(3-nitro-1H-pyrazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B5693623.png)
